Bienvenue dans la boutique en ligne BenchChem!

2-((1-((3,4-Dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyrazine

Lipophilicity XLogP3 CNS Drug Design

2-((1-((3,4-Dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyrazine is a member of the sulfonyl pyrrolidine methoxypyrazine class, featuring a 6-methoxypyrazine ether moiety appended to a pyrrolidine ring bearing a 3,4-dimethoxyphenyl sulfonyl substituent. This compound serves as a versatile scaffold for probing regioisomeric effects on target engagement and pharmacokinetic profile.

Molecular Formula C17H21N3O6S
Molecular Weight 395.43
CAS No. 2034285-90-8
Cat. No. B2654075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-((3,4-Dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyrazine
CAS2034285-90-8
Molecular FormulaC17H21N3O6S
Molecular Weight395.43
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=NC(=CN=C3)OC)OC
InChIInChI=1S/C17H21N3O6S/c1-23-14-5-4-13(8-15(14)24-2)27(21,22)20-7-6-12(11-20)26-17-10-18-9-16(19-17)25-3/h4-5,8-10,12H,6-7,11H2,1-3H3
InChIKeyGUEWYALTSNPWRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-((1-((3,4-Dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyrazine (CAS 2034285-90-8): A Regioisomerically Defined Sulfonyl Pyrrolidine Scaffold for Drug Discovery Programs


2-((1-((3,4-Dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyrazine is a member of the sulfonyl pyrrolidine methoxypyrazine class, featuring a 6-methoxypyrazine ether moiety appended to a pyrrolidine ring bearing a 3,4-dimethoxyphenyl sulfonyl substituent. This compound serves as a versatile scaffold for probing regioisomeric effects on target engagement and pharmacokinetic profile. Basic physicochemical properties inferred from the closely related 3-methoxy regioisomer [1] indicate a molecular weight of 395.4 g/mol, XLogP3 of 1.4, topological polar surface area (TPSA) of 108 Ų, zero hydrogen bond donors, and 9 hydrogen bond acceptors [1].

Why Generic Sulfonyl Pyrrolidine Substitution Fails: 2-((1-((3,4-Dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyrazine (CAS 2034285-90-8) Requires Specific Structural Elements


Sulfonyl pyrrolidine derivatives exhibit wide variations in physicochemical and biochemical profiles depending on subtle structural modifications. The identity of the sulfonyl aryl group, the presence or absence of the pyrazine linker, and regioisomerism (3- vs. 6-methoxypyrazine substitution) produce divergent lipophilicity, polar surface area, and hydrogen-bonding capacity, directly influencing solubility, permeability, and target selectivity [1]. Simple in-class substitution without quantitative comparator data risks selecting a compound with suboptimal CNS penetration, metabolic stability, or off-target binding, as demonstrated by the divergent XLogP3 values and TPSA measurements across close analogs [1][2].

2-((1-((3,4-Dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyrazine (CAS 2034285-90-8): Quantitative Comparator Guide for Scientific Selection and Procurement


Lipophilicity Divergence: 3,4-Dimethoxyphenyl Sulfonyl Group Provides Lower LogP than 5-Chlorothiophenyl and Non-Pyrazine Analogs

The computed XLogP3 for the 3,4-dimethoxyphenyl sulfonyl scaffold (inferred from the 3-methoxy regioisomer) is 1.4 [1], substantially lower than the 5-chlorothiophenyl analog (XLogP3 = 2.4) [2] and the non-pyrazine scaffold 1-((3,4-dimethoxyphenyl)sulfonyl)pyrrolidine (ACD/LogP = 2.57) . Lower lipophilicity is associated with reduced plasma protein binding and improved metabolic stability, making this compound a more suitable candidate for CNS-oriented programs where logP values between 1 and 3 are desired [1][2].

Lipophilicity XLogP3 CNS Drug Design

Topological Polar Surface Area (TPSA): The 3,4-Dimethoxyphenyl Sulfonyl Scaffold Balances Polarity for BBB Penetration

The TPSA of the 3,4-dimethoxyphenyl sulfonyl scaffold is 108 Ų (via 3-OMe regioisomer) [1], which is lower than the 5-chlorothiophenyl analog (118 Ų) [2] and higher than the non-pyrazine scaffold (64 Ų) . TPSA values below 140 Ų are generally favorable for passive blood-brain barrier penetration; the target compound's TPSA of 108 Ų positions it within the optimal range for CNS drug discovery while still providing sufficient polar character for target engagement [1][2].

Polar Surface Area Blood-Brain Barrier Physicochemical Property

Rotatable Bond Flexibility: The Target Scaffold Offers Greater Conformational Degrees of Freedom

The target scaffold contains 7 rotatable bonds (inferred from 3-OMe regioisomer) [1], compared to only 4 for the non-pyrazine analog and 5 for the 5-chlorothiophenyl analog [2]. Increased rotational freedom enables adaptive conformations that can optimize binding to diverse protein targets, potentially improving selectivity and affinity. However, excessive flexibility may also increase entropic penalties; the balance of 7 rotatable bonds is considered moderate for lead-like compounds [1][2].

Conformational Flexibility Rotatable Bonds Binding Entropy

Hydrogen Bond Acceptor Capacity: The Methoxypyrazine Moiety Provides Enhanced Solvation Interactions

The target scaffold possesses 9 hydrogen bond acceptors (HBA) [1], significantly more than the non-pyrazine analog (5 HBA) and the 5-chlorothiophenyl analog (8 HBA) [2]. The additional HBA arise from the methoxypyrazine oxygen and nitrogen atoms, which can engage in water-mediated interactions with protein active sites. Enhanced HBA count correlates with improved aqueous solubility and the ability to form stable hydrogen-bond networks, crucial for achieving high target occupancy [1].

Hydrogen Bond Acceptors Solubility Target Binding

2-((1-((3,4-Dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyrazine (CAS 2034285-90-8): Preferred Application Scenarios for Procurement and Research


CNS Lead Optimization Programs Requiring Balanced Lipophilicity and BBB Penetration

With an inferred XLogP3 of ~1.4 and TPSA of 108 Ų [1], this compound is optimally suited for CNS drug discovery programs where moderate lipophilicity promotes passive blood-brain barrier penetration while limiting plasma protein binding. In contrast, the 5-chlorothiophenyl analog (XLogP3 = 2.4, TPSA = 118 Ų) [2] presents a higher risk of off-target effects and reduced free fraction in brain tissue.

Kinase Inhibitor Scaffold Development Leveraging Methoxypyrazine Hinge-Binding Motif

The 6-methoxypyrazine moiety mimics the adenine core and can act as a hinge binder in kinase ATP pockets. The presence of 9 hydrogen bond acceptors [1] enhances the ability to form critical hydrogen bonds with kinase hinge residues, providing a distinct advantage over simplified scaffolds lacking the pyrazine ring such as 1-((3,4-dimethoxyphenyl)sulfonyl)pyrrolidine (5 HBA) .

Selectivity Profiling via Regioisomeric Comparison (6-OMe vs. 3-OMe) Across Target Panels

The availability of the 6-methoxy regioisomer (CAS 2034285-90-8) enables direct comparison with the 3-methoxy regioisomer (CID 91626990) [1] in selectivity profiling assays. Subtle differences in methoxy positioning can lead to differential hydrogen bonding orientation and steric effects within binding pockets, a critical factor for achieving target selectivity over off-target kinases.

Fragment-Based Drug Discovery (FBDD) Library Expansion with Diverse Sulfonyl Aryl Variants

The compound serves as a versatile core for SAR exploration by varying the sulfonyl aryl group. The 3,4-dimethoxyphenyl substitution provides lower lipophilicity (XLogP3 = 1.4) compared to the 5-chlorothiophenyl variant (XLogP3 = 2.4) [2], allowing researchers to systematically tune the physicochemical profile of a fragment library while maintaining a constant interaction scaffold for X-ray crystallographic studies.

Quote Request

Request a Quote for 2-((1-((3,4-Dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.